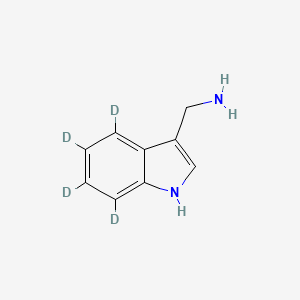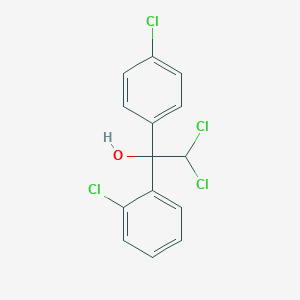
Hydroxy Mitotane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Mitotane is a derivative of Mitotane, a well-known adrenolytic agent used primarily in the treatment of adrenocortical carcinoma. This compound is characterized by the presence of a hydroxyl group, which distinguishes it from its parent compound. This modification can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in medical and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
Hydroxy Mitotane can be synthesized through the hydroxylation of Mitotane. The process typically involves the introduction of a hydroxyl group into the Mitotane molecule. This can be achieved using various hydroxylating agents under controlled conditions. For instance, the use of hydrogen peroxide in the presence of a catalyst can facilitate the hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as its laboratory synthesis but on a larger scale. The process would involve the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The scalability of the process would be a key consideration, along with the cost-effectiveness and environmental impact of the production methods.
化学反应分析
Types of Reactions
Hydroxy Mitotane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to its parent compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to substitute the hydroxyl group, depending on the desired product.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Reversion to Mitotane.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
科学研究应用
Hydroxy Mitotane has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their effects on pharmacokinetics.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects in treating adrenocortical carcinoma and other conditions.
Industry: Potential use in the synthesis of other pharmacologically active compounds.
作用机制
The exact mechanism of action of Hydroxy Mitotane is not fully understood. it is believed to exert its effects by modifying the peripheral metabolism of steroids and directly suppressing the adrenal cortex. The hydroxyl group may enhance its binding affinity to certain molecular targets, thereby increasing its efficacy. The metabolic transformation to its active form is thought to occur via an enzyme system unique to adrenal cortex tissue .
相似化合物的比较
Hydroxy Mitotane can be compared with other hydroxylated derivatives of Mitotane and similar adrenolytic agents:
Mitotane: The parent compound, used primarily for adrenocortical carcinoma.
This compound: Distinguished by the presence of a hydroxyl group, potentially altering its pharmacokinetic properties.
Other Hydroxylated Derivatives: Similar compounds with hydroxyl groups at different positions, affecting their activity and efficacy.
This compound’s uniqueness lies in its specific hydroxylation pattern, which may confer distinct pharmacological properties compared to its parent compound and other derivatives.
属性
分子式 |
C14H10Cl4O |
|---|---|
分子量 |
336.0 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C14H10Cl4O/c15-10-7-5-9(6-8-10)14(19,13(17)18)11-3-1-2-4-12(11)16/h1-8,13,19H |
InChI 键 |
AEXXEKDNQRPIMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C(Cl)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


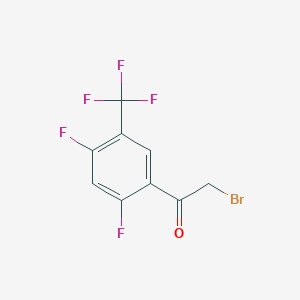
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)

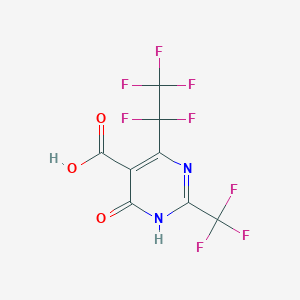
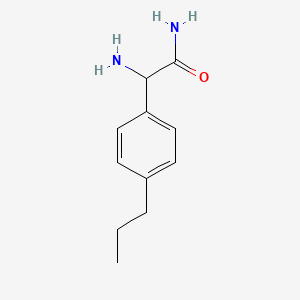
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
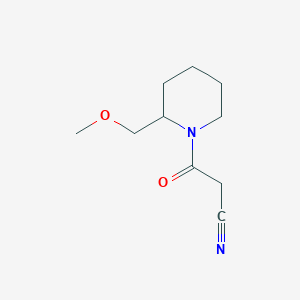
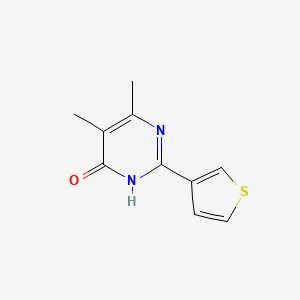
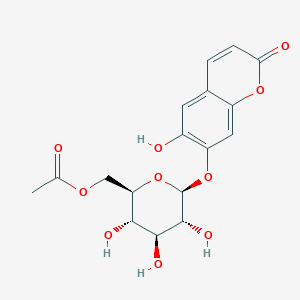
![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
amino}butanoic acid](/img/structure/B13433266.png)
